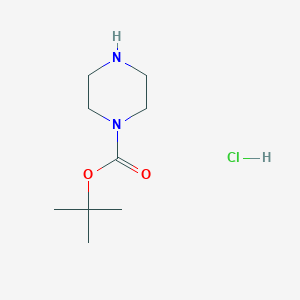
Tert-butyl Piperazine-1-carboxylate Hydrochloride
Vue d'ensemble
Description
Tert-butyl piperazine-1-carboxylate hydrochloride is a chemical compound widely used in organic synthesis. It is a derivative of piperazine, a heterocyclic amine, and is often employed as a protecting group for amines in various chemical reactions. The compound is known for its stability and ease of handling, making it a valuable reagent in both academic and industrial research.
Mécanisme D'action
Target of Action
Tert-butyl Piperazine-1-carboxylate Hydrochloride, also known as BOC-PIPERAZINE HYDROCHLORIDE, is a compound useful in organic synthesis . It is used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances . .
Mode of Action
The mode of action of BOC-PIPERAZINE HYDROCHLORIDE involves its interaction with various aryl halides to form corresponding amine derivatives . This is achieved through a process known as Buchwald-Hartwig amination . The compound can be prepared via solvent-free N-Boc protection catalyzed by iodine .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules .
Pharmacokinetics
It is known that the piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The result of BOC-PIPERAZINE HYDROCHLORIDE’s action is the formation of corresponding amine derivatives through its interaction with various aryl halides . These amine derivatives can be used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as acetamidine hydrochloride. The reaction is carried out in a solvent mixture of methanol and water, with formic acid added to facilitate the reaction. The mixture is stirred at room temperature for about 2 hours, and the product is then isolated by distillation under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity and high yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with aryl halides, to form corresponding amine derivatives.
Coupling Reactions: The compound is known to undergo Buchwald-Hartwig coupling reactions with aryl halides, facilitated by catalysts such as CuBr and 1,1′-bi-2-naphthol.
Protection and Deprotection: It serves as a protecting group for amines, which can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Catalysts: CuBr, 1,1′-bi-2-naphthol, acetamidine hydrochloride.
Solvents: Methanol, water, acetonitrile.
Conditions: Room temperature, reflux, and reduced pressure distillation.
Major Products Formed
The major products formed from reactions involving this compound include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Applications De Recherche Scientifique
Tert-butyl piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-piperazine: Another Boc-protected piperazine derivative used in similar applications.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative used as a building block in organic synthesis.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with applications in the synthesis of novel organic compounds.
Uniqueness
Tert-butyl piperazine-1-carboxylate hydrochloride is unique due to its high stability and ease of handling, making it a preferred choice for protecting amines in various synthetic procedures. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields further highlight its versatility and importance in research and industry .
Propriétés
IUPAC Name |
tert-butyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGRJODPOICGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














